N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide
Description
N-{2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2 and an ethyl sulfonamide chain at position 3. The benzene sulfonamide moiety is further substituted with 2,5-dimethoxy groups, enhancing its electronic and steric properties.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4S2/c1-25-16-7-8-17(26-2)18(11-16)28(23,24)21-10-9-15-12-27-19(22-15)13-3-5-14(20)6-4-13/h3-8,11-12,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFMUGCCLVRXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common method involves the Hantzsch thiazole synthesis, which is a reaction between a substituted thiourea and an α-halo ketone in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and alcohols can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action for N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This can disrupt various biological pathways, making the compound useful in medicinal applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The target compound shares structural motifs with several analogs, as outlined below:
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Core Heterocycles : The target compound uses a 1,3-thiazole core, while analogs such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones () feature a 1,2,4-triazole scaffold. Thiazoles generally exhibit greater metabolic stability compared to triazoles due to reduced ring strain .
However, the 2,5-dimethoxybenzene sulfonamide group introduces steric bulk and hydrogen-bonding capacity absent in simpler analogs like N-(4-methyl-1,3-thiazol-2-yl)-4-thiophen-2-ylbutanamide .
Sulfonamide vs. Carboxamide : The sulfonamide group in the target compound confers stronger acidity (pKa ~10–11) compared to carboxamide-containing analogs (e.g., N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide ), which have pKa values closer to 14–16 .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Pharmacological Insights:
- Target Compound : The sulfonamide group may target carbonic anhydrases or tyrosine kinases, as seen in other sulfonamide-thiazole hybrids.
- Triazole Analogs () : Demonstrated antimicrobial activity in prior studies, attributed to sulfonyl and halogen substituents enhancing membrane penetration .
Biological Activity
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,5-dimethoxybenzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C21H22FN3O3S
- Molecular Weight : 415.5 g/mol
The structure features a thiazole ring, a fluorophenyl group, and a sulfonamide moiety, which contribute to its biological activity. The presence of the fluorine atom enhances lipophilicity, potentially influencing pharmacokinetics and bioavailability.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Hantzsch thiazole synthesis, where substituted thioureas react with α-halo ketones under specific conditions to yield the desired thiazole derivatives. Subsequent steps involve functionalization to introduce the sulfonamide group.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity , particularly against various cancer cell lines. For instance, studies have demonstrated its ability to inhibit cell proliferation in breast and colon cancer cells at low micromolar concentrations. The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 1.30 | Apoptosis induction |
| Colon Cancer | 1.50 | G1 phase arrest |
| Lung Cancer | 2.00 | Reactive oxygen species (ROS) induction |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties . It exhibits inhibitory effects against various bacterial strains by targeting specific enzymes involved in bacterial metabolism.
The biological activity of this compound can be attributed to its interaction with molecular targets involved in disease processes:
- Enzyme Inhibition : The compound may inhibit key enzymes related to cancer progression or microbial growth.
- Receptor Interaction : It could interact with cell surface receptors, triggering apoptotic pathways in cancer cells.
Case Studies
Several studies have focused on the pharmacological potential of this compound:
- Study on Anticancer Activity : A recent study evaluated its effects on HepG2 liver cancer cells, revealing an IC50 value of 1.30 µM, indicating strong antiproliferative effects compared to standard treatments like etoposide .
- Antimicrobial Evaluation : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations below 10 µg/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
